molecular formula C9H11NO2 B2840571 2-(3-hydroxyphenyl)-N-methylacetamide CAS No. 220299-54-7

2-(3-hydroxyphenyl)-N-methylacetamide

Cat. No.: B2840571
CAS No.: 220299-54-7
M. Wt: 165.192
InChI Key: WZJCFSUUTUYLKJ-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-N-methylacetamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-hydroxyphenyl)-N-methylacetamide typically involves the reaction of 3-hydroxybenzaldehyde with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxy group with a halogen.

Major Products:

    Oxidation: 3-Hydroxybenzaldehyde or 3-hydroxyacetophenone.

    Reduction: 2-(3-Hydroxyphenyl)-N-methylamine.

    Substitution: 2-(3-Halophenyl)-N-methylacetamide.

Scientific Research Applications

2-(3-Hydroxyphenyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

    2-(3-Hydroxyphenyl)ethanol: Similar structure but with an ethanol group instead of an acetamide group.

    3-Hydroxybenzaldehyde: Lacks the methylacetamide group but shares the hydroxyphenyl moiety.

    2-(3-Hydroxyphenyl)acetic acid: Contains a carboxylic acid group instead of an acetamide group.

Uniqueness: 2-(3-Hydroxyphenyl)-N-methylacetamide is unique due to the presence of both a hydroxyphenyl group and a methylacetamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-hydroxyphenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-9(12)6-7-3-2-4-8(11)5-7/h2-5,11H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJCFSUUTUYLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-hydroxyphenylacetic acid (1.00 g, 6.57 mmol) and oxalyl chloride (0.63 mL, 7.22 mmol) in methylene chloride (20 mL) was treated dropwise with pyridine (0.6 mL, 7.37 mmol), stirred for 90 min, poured into 40% aqueous methylamine (30 mL), stirred for 15 min, concentrated, dissolved into 1M HCl and extracted with ethyl acetate. The extracts were washed with brine, dried (MgSO4) and concentrated. The residue was chromatographed on silica gel with ethyl acetate to provide 260 mg of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

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